molecular formula C19H17ClN4O B2898147 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole CAS No. 929870-77-9

2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole

Cat. No. B2898147
CAS RN: 929870-77-9
M. Wt: 352.82
InChI Key: RBUYKTVLWAJMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a benzimidazole derivative that contains an oxadiazole group and a chlorophenyl group. The unique chemical structure of this compound makes it an interesting candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of key enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole in lab experiments is its unique chemical structure, which allows for the exploration of various biological activities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole. One potential direction is the exploration of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the investigation of its anti-tumor activity and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activities and has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate to form 4-chlorophenyl hydrazone. This is followed by the reaction of the hydrazone with 4-bromobutanol to form the corresponding alcohol. The alcohol is then reacted with 1,2-diaminobenzene to form the final product.

Scientific Research Applications

2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole has been studied for its potential applications in various scientific research fields. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-[4-(1H-benzimidazol-2-yl)butyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-14-11-9-13(10-12-14)19-23-18(25-24-19)8-4-3-7-17-21-15-5-1-2-6-16(15)22-17/h1-2,5-6,9-12H,3-4,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUYKTVLWAJMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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